REACTION_CXSMILES
|
CN(C)C=O.[NH:6]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:8]([CH:15]=[O:16])=[CH:7]1.[O-][CH2:18][CH3:19].C(I)C>C(OCC)C>[CH2:18]([N:6]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:8]([CH:15]=[O:16])=[CH:7]1)[CH3:19]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
14.2 g
|
Type
|
reactant
|
Smiles
|
N1C=C(C2=CC=CC=C12)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]CC
|
Name
|
|
Quantity
|
15.6 g
|
Type
|
reactant
|
Smiles
|
C(C)I
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Type
|
CUSTOM
|
Details
|
with constant stirring for a period of about 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 500 milliliter reaction vessel
|
Type
|
CUSTOM
|
Details
|
equipped with a magnetic stirrer
|
Type
|
CUSTOM
|
Details
|
The reaction vessel is now partially immersed in an oil bath
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is then heated to a temperature in the range of about 35° - 40° C
|
Type
|
ADDITION
|
Details
|
Subsequent to the addition of the above material
|
Type
|
TEMPERATURE
|
Details
|
to increase in the temperature
|
Type
|
CUSTOM
|
Details
|
the reaction vessel is equipped with a reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
Heating at the above temperature
|
Type
|
WAIT
|
Details
|
to proceed for about 60 minutes
|
Duration
|
60 min
|
Type
|
CUSTOM
|
Details
|
A large amount of orange/yellow precipitate is formed during this period
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
the filtrate poured into one liter of water
|
Type
|
EXTRACTION
|
Details
|
the water layer extracted with chloroform
|
Type
|
CUSTOM
|
Details
|
to remove residual traces of dimethylformamide
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The chloroform layer is then dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
flash evaporated
|
Type
|
CUSTOM
|
Details
|
An oily residue which remains is crystallized from cyclohexanone
|
Reaction Time |
20 min |
Name
|
|
Type
|
|
Smiles
|
C(C)N1C=C(C2=CC=CC=C12)C=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |